Glyceryl dicaprate

描述

Contextualization within Glycerolipid Metabolism Pathways

Glycerolipids, including triacylglycerols and phospholipids (B1166683), are essential components of cellular membranes and serve as primary energy storage molecules aocs.orgnih.gov. Didecanoin and its derivatives are involved in the biosynthetic routes of these crucial lipid classes.

Didecanoin as an Intermediate in Triacylglycerol Biosynthesis

Triacylglycerol (TAG) biosynthesis primarily occurs via the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway nih.govlibretexts.org. This pathway involves the sequential acylation of glycerol-3-phosphate to form lysophosphatidic acid, then phosphatidic acid, and finally diacylglycerol (DAG) nih.govlibretexts.orgaocs.org. DAGs, including didecanoin (a diacylglycerol with C10 fatty acids), serve as the immediate precursors for TAG synthesis through the action of diacylglycerol acyltransferase (DAGAT) nih.govlibretexts.orgcdnsciencepub.com. DAGAT catalyzes the esterification of a third fatty acyl-CoA to the DAG backbone libretexts.orgcdnsciencepub.comeagri.org.

Research has investigated the effectiveness of different DAGs as substrates for DAGAT. Studies have shown that while long-chain unsaturated fatty acids and DAGs containing long acyl chains are generally preferred substrates for optimal DAGAT activity in vitro, 1,2-didecanoin has also been found to be very effective cdnsciencepub.com. This suggests that DAGs with medium-chain fatty acids like didecanoin can efficiently participate in the final step of TAG synthesis, depending on the specific enzyme and cellular context cdnsciencepub.comnih.gov. For instance, a specialized DAGAT in Cuphea seeds, CpuDGAT1, shows high activity with 10:0-CoA and didecanoin (10:0-DAG), contributing to the accumulation of medium-chain fatty acids in their seed oil nih.gov.

Cytidine (B196190) Diphosphate-Didecanoin as a Precursor in Phospholipid Synthesis

Phospholipid synthesis involves several pathways, with cytidine diphosphate-diacylglycerol (CDP-DAG) serving as a key intermediate in the biosynthesis of several phospholipid classes, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521) aocs.orgontosight.ainih.govlipotype.com. CDP-DAG is synthesized from phosphatidic acid and cytidine triphosphate (CTP) by the enzyme CDP-diacylglycerol synthase (CDS) ontosight.ainih.gov.

Cytidine diphosphate-didecanoin is a specific type of CDP-DAG where the diacylglycerol moiety is didecanoin ontosight.ai. This molecule acts as a high-energy donor in the subsequent reactions of phospholipid synthesis ontosight.ainih.gov. For example, in the synthesis of phosphatidylinositol, CDP-didecanoin reacts with myo-inositol, catalyzed by CDP-diglyceride:inositol (B14025) transferase, to form phosphatidylinositol and release cytidine monophosphate (CMP) researchgate.netumich.eduumich.edu. Studies on CDP-diglyceride:inositol transferase from guinea pig brain showed that dl-CDP-didecanoin was among the most active substrates tested, demonstrating its effective utilization in phosphatidylinositol biosynthesis researchgate.netumich.eduumich.edu.

The structure of CDP-didecanoin consists of a cytidine base, a diphosphate (B83284) group, and the didecanoin lipid moiety ontosight.ailipotype.com. This unique structure facilitates its role as a carrier for the diacylglycerol portion during the transfer to other head groups in phospholipid synthesis ontosight.aichemsrc.com.

Significance in Fundamental Biochemical Research

Didecanoin is a valuable tool in biochemical research, particularly in the study of enzymes involved in lipid metabolism and in investigating lipid-protein interactions.

Model Substrate in Enzymology

Due to its defined structure with medium-chain saturated fatty acids, didecanoin is frequently used as a model substrate to study the activity and specificity of enzymes that act on diacylglycerols or related lipids. Lipases, enzymes that hydrolyze ester bonds in lipids, are often studied using substrates like didecanoin or other short/medium-chain triacylglycerols or diacylglycerols rug.nlresearchgate.net. These substrates can be easier to work with in vitro compared to long-chain lipids, especially when studying interfacial enzymology, as their hydrolysis products may be more soluble rug.nl.

Research on diacylglycerol acyltransferase (DAGAT) activity has utilized didecanoin to understand the enzyme's kinetics and substrate preferences cdnsciencepub.com. By using didecanoin as a substrate, researchers can assess the enzyme's ability to utilize diacylglycerols with specific fatty acid chain lengths cdnsciencepub.comnih.gov.

Furthermore, CDP-didecanoin has been used as a model substrate in the study of CDP-diglyceride:inositol transferase, providing insights into the enzyme's substrate specificity and kinetics in phosphatidylinositol synthesis researchgate.netumich.eduumich.edu. The use of synthetic CDP-didecanoin has been instrumental in characterizing the activity of this enzyme umich.edu.

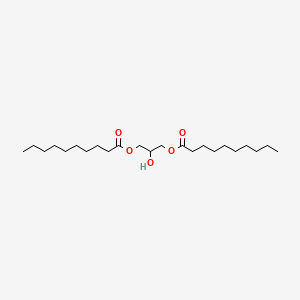

Structure

2D Structure

属性

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Didecanoin and Its Derivatives

De Novo Synthesis of Diacylglycerols

The de novo synthesis of diacylglycerols, including didecanoin, is a sequential process that begins with a glycerol-3-phosphate backbone. researchgate.netnih.gov This pathway involves a series of acylation steps catalyzed by specific acyltransferases to build the diacylglycerol molecule. nih.gov

The initial step in the de novo synthesis of diacylglycerols is the acylation of glycerol-3-phosphate. nih.gov This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which transfers an acyl group from an acyl-CoA or acyl-acyl carrier protein (acyl-ACP) to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). nih.govwikipedia.org GPATs are crucial enzymes found in various cellular compartments, including the plastid, endoplasmic reticulum, and mitochondria, and they play a significant role in several lipid biosynthetic pathways. nih.gov

The subsequent acylation at the sn-2 position is carried out by a different class of enzymes, leading to the formation of phosphatidic acid (PA), a key intermediate in the synthesis of both storage and membrane lipids. nih.govmdpi.com The specificity of these acyltransferases for different fatty acyl-CoAs is a determining factor in the final fatty acid composition of the resulting diacylglycerol.

Lysophosphatidic acid acyltransferase (LPAT) catalyzes the second acylation step in the de novo synthesis pathway, transferring a fatty acyl group to the sn-2 position of lysophosphatidic acid to form phosphatidic acid. nih.govmdpi.com The substrate specificity of LPAT is critical in determining the fatty acid that will be incorporated at the sn-2 position of the glycerol (B35011) backbone.

For the synthesis of didecanoin, which contains two decanoic acid (10:0) moieties, LPAT would need to exhibit specificity for decanoyl-CoA. Research on LPATs from various plant species, such as Cuphea, has identified enzymes with high selectivity for saturated medium-chain fatty acids, including 10:0 fatty acids. These specialized LPATs are instrumental in producing TAGs enriched with these specific fatty acids. The expression of such LPATs can lead to the accumulation of fatty acids like decanoic acid at the sn-2 position of triacylglycerols.

Following the formation of phosphatidic acid, a phosphate (B84403) group is removed by phosphatidic acid phosphatase (PAP) to yield diacylglycerol. researchgate.net In the case of didecanoin biosynthesis, this diacylglycerol would be composed of a glycerol backbone with decanoic acid esterified at both the sn-1 and sn-2 positions.

Triacylglycerol (TAG) Synthesis from Didecanoin

Didecanoin, as a diacylglycerol, serves as a direct precursor for the synthesis of triacylglycerols (TAGs), which are the primary form of energy storage in many organisms. nih.gov The final step in TAG synthesis involves the acylation of the free hydroxyl group at the sn-3 position of the diacylglycerol.

The acylation of diacylglycerol to form triacylglycerol is primarily catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT). nih.govaocs.org DGAT transfers a fatty acyl group from an acyl-CoA molecule to the sn-3 position of a diacylglycerol. aocs.org There are two main types of DGAT enzymes, DGAT1 and DGAT2, both of which are crucial for TAG synthesis. wustl.edu

The substrate specificity of DGAT is a key determinant of the final fatty acid composition of the resulting TAG. For didecanoin to be converted into a TAG, a DGAT enzyme with specificity for both didecanoin as the acyl acceptor and a suitable acyl-CoA as the donor would be required. Studies on DGAT enzymes have revealed that they can have distinct substrate specificities. For instance, in some microalgae, DGATs have shown preferences for specific acyl-CoAs and diacylglycerol species. While direct studies on DGAT specificity for didecanoin are not extensively detailed in the provided context, the general mechanism suggests that a DGAT enzyme would be necessary to incorporate a third fatty acid onto the didecanoin backbone.

Another enzyme, phospholipid:diacylglycerol acyltransferase (PDAT), can also catalyze TAG synthesis by transferring an acyl group from the sn-2 position of a phospholipid to a diacylglycerol. nih.gov The relative activities of DGAT and PDAT can vary between species and developmental stages. nih.gov

The Kennedy pathway, first elucidated by Eugene Kennedy, describes the de novo synthesis of major membrane phospholipids (B1166683), phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), from diacylglycerol. nih.govwikipedia.org This pathway is essential for membrane biogenesis. researchgate.net

Didecanoin, as a diacylglycerol, can be channeled into the Kennedy pathway. In this process, the final step involves the transfer of a phosphocholine (B91661) or phosphoethanolamine headgroup from CDP-choline or CDP-ethanolamine, respectively, to the sn-3 position of the diacylglycerol. wikipedia.orgnih.gov This reaction is catalyzed by cholinephosphotransferase or ethanolaminephosphotransferase. nih.gov

Therefore, didecanoin can serve as a branch point in lipid metabolism, either being acylated to form TAG for energy storage or utilized for the synthesis of membrane phospholipids through the Kennedy pathway. The channeling of didecanoin into either TAG synthesis or phospholipid synthesis is a critical regulatory point in cellular lipid homeostasis.

The incorporation of specific diacylglycerols like didecanoin into triacylglycerols is a regulated process that can be influenced by cellular differentiation. For example, during adipogenesis (the differentiation of fat cells), there is a significant upregulation of enzymes involved in TAG synthesis, including DGAT1 and DGAT2. wustl.edu

The expression and activity of DGAT enzymes are subject to regulation at both the transcriptional and post-transcriptional levels. This regulation ensures that TAG synthesis is coordinated with the cellular demand for energy storage and the availability of fatty acid substrates. While specific regulatory mechanisms for didecanoin incorporation are not detailed, the general principles of lipid metabolism regulation would apply. Factors such as hormonal signals and the availability of decanoic acid would likely influence the extent to which didecanoin is synthesized and subsequently incorporated into TAGs during processes like cellular differentiation.

Phospholipid Biosynthesis via CDP-Didecanoin

The biosynthesis of phospholipids from didecanoin, a diacylglycerol with two ten-carbon acyl chains, proceeds through its conversion into a high-energy intermediate, cytidine (B196190) diphosphate-didecanoin (CDP-didecanoin). This pathway is a central route for the formation of key anionic phospholipids, such as phosphatidylinositol. The process begins with the phosphorylation of didecanoin to form phosphatidic acid, which then enters the main pathway.

CDP-Diacylglycerol Synthase Catalysis from Didecanoin-Derived Phosphatidic Acid

CTP + Didecanoin-Derived Phosphatidic Acid → CDP-Didecanoin + PPi

In mammals, two isoforms of the CDS enzyme, CDS1 and CDS2, have been identified. wikipedia.orgnih.gov These isoforms are integral membrane proteins located in the endoplasmic reticulum (ER) and exhibit distinct substrate specificities concerning the acyl chains of the phosphatidic acid substrate. acs.orgnih.gov

Research indicates that CDS2 is highly selective, showing a strong preference for phosphatidic acid species containing a stearoyl chain (18:0) at the sn-1 position and an arachidonoyl chain (20:4) at the sn-2 position. nih.govacs.org In contrast, CDS1 demonstrates broad substrate specificity and does not show a strong preference for any particular acyl chain composition, utilizing various phosphatidic acid species with similar efficiencies. nih.govacs.org This lack of specificity suggests that didecanoin-derived phosphatidic acid, with its two saturated ten-carbon chains, would be a viable substrate for CDS1-mediated catalysis to produce CDP-didecanoin. nih.govnih.gov

Formation of Phosphatidylinositol from CDP-Didecanoin and Inositol (B14025)

Once CDP-didecanoin is synthesized, it serves as an activated phosphatidyl donor for the formation of phosphatidylinositol (PI). This reaction is catalyzed by phosphatidylinositol synthase (PIS), an integral membrane protein of the endoplasmic reticulum. nih.govucl.ac.uk The enzyme facilitates the transfer of the didecanoyl-phosphatidyl moiety from CDP-didecanoin to the alcohol group of myo-inositol, releasing cytidine monophosphate (CMP). wikipedia.orgnih.gov

The reaction is as follows:

CDP-Didecanoin + myo-Inositol → Phosphatidylinositol (with didecanoin backbone) + CMP

This enzymatic step is the defining stage in phosphatidylinositol biosynthesis. ucl.ac.uk While the CDS enzymes can determine the initial acyl chain composition of the CDP-DAG pool, studies suggest that phosphatidylinositol synthase itself does not exhibit significant selectivity for the acyl chain composition of the CDP-diacylglycerol substrate. nih.gov This implies that PIS would effectively utilize CDP-didecanoin to synthesize a species of phosphatidylinositol containing two decanoyl fatty acid chains. This newly synthesized PI can then be further metabolized or remodeled.

Specificity of Chain Length and Saturation in Phospholipid Formation

The acyl chain composition of phospholipids is crucial for membrane function and signaling. The specificity of the enzymes involved in their biosynthesis plays a significant role in determining this composition. As discussed, the two isoforms of CDP-diacylglycerol synthase, CDS1 and CDS2, show marked differences in their preference for the fatty acid chains of their phosphatidic acid substrate. nih.govacs.org

CDS1 exhibits broad specificity, making it a likely candidate for the conversion of didecanoin-derived phosphatidic acid into CDP-didecanoin. nih.govacs.org CDS2, however, is highly selective for the 1-stearoyl, 2-arachidonoyl species, which is the predominant form of naturally occurring phosphatidylinositol. acs.org Its activity with a didecanoin-based substrate would be expected to be significantly lower than with its preferred substrate. acs.org

The table below summarizes the substrate preferences of the human CDS isoforms, highlighting their differential selectivity.

| Enzyme | Acyl Chain Specificity | Relative Activity with Didecanoin-PA (Predicted) | Primary Role |

|---|---|---|---|

| CDS1 | Non-selective; accepts a broad range of fatty acyl chains. nih.govacs.org | High | General phospholipid synthesis; response to sustained PLC signaling. nih.govucl.ac.uk |

| CDS2 | Highly selective for 1-stearoyl-2-arachidonoyl-PA. nih.govacs.org | Low | Synthesis of specific PI pools for signal transduction (PIP2 cycle). nih.gov |

Unlike CDS2, phosphatidylinositol synthase (PIS) appears to be largely indiscriminate regarding the acyl chains of its CDP-diacylglycerol substrate. nih.gov This lack of specificity at the final step of PI synthesis means that the acyl chain composition of the resulting phosphatidylinositol molecule is primarily determined by the pool of CDP-diacylglycerol available, which is, in turn, governed by the activity and specificity of the CDS enzymes. nih.gov Therefore, the synthesis of phosphatidylinositol with a didecanoin backbone is biochemically plausible, particularly through the action of the non-selective CDS1 enzyme.

Degradation and Remodeling Pathways of Didecanoin

Didecanoin, as a diacylglycerol, is subject to metabolic degradation through enzymatic hydrolysis. This process is carried out by lipases, which break down the ester bonds, releasing free fatty acids and monoacylglycerol. These products can then be further metabolized.

Enzymatic Hydrolysis by Lipases and Monoacylglycerol Lipases

The primary enzymes responsible for the breakdown of diacylglycerols like didecanoin are lipases (triacylglycerol hydrolases, EC 3. researchgate.net1. nih.gov1. nih.gov3). nih.gov These enzymes catalyze the hydrolysis of the ester linkages, typically in a stepwise manner. researchgate.net For a diacylglycerol, lipase (B570770) action releases one molecule of decanoic acid, resulting in a monoacylglycerol (monodecanoin).

Didecanoin + H₂O --(Lipase)--> Monodecanoin + Decanoic Acid

Specific kinetic studies have been performed on the hydrolysis of 1,3-didecanoyl glycerol by pancreatic lipase, confirming its role as a substrate for this class of enzymes. wikipedia.org

The resulting monodecanoin is then a substrate for a different class of enzymes called monoacylglycerol lipases (MAGL, EC 3. abcam.com1. abcam.com1. abcam.com23). abcam.com These enzymes complete the degradation process by hydrolyzing the remaining ester bond to release another molecule of decanoic acid and a glycerol backbone. abcam.comnih.gov

Monodecanoin + H₂O --(Monoacylglycerol Lipase)--> Glycerol + Decanoic Acid

Monoacylglycerol lipases are key enzymes in lipid metabolism, particularly known for their role in degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govfrontiersin.orgmdpi.com They are capable of hydrolyzing a range of monoacylglycerols, and their action ensures the complete breakdown of the glyceride structure. abcam.com

Interfacial Kinetics of Didecanoin Hydrolysis in Lipase Assays

Lipases are typically water-soluble enzymes, while their substrates, such as didecanoin, are lipids with poor aqueous solubility. nih.gov Consequently, the catalytic activity of lipases occurs at the interface between the aqueous and lipid phases (e.g., the surface of an oil droplet or a lipid monolayer). nih.gov The kinetics of this process, known as interfacial catalysis, are distinct from those of enzymes acting on soluble substrates in a homogenous solution.

The rate of hydrolysis is dependent on both the concentration of the enzyme and the quality and area of the interface. A key phenomenon in lipase kinetics is "interfacial activation," where the enzyme undergoes a conformational change upon binding to the lipid-water interface, which greatly enhances its catalytic activity.

Studies using monomolecular films of 1,3-didecanoyl glycerol as a substrate for pancreatic lipase have provided detailed insights into these kinetics. wikipedia.org The research demonstrated that the rate of hydrolysis is critically dependent on the packing density of the substrate molecules in the film. wikipedia.org Both the amount of enzyme adsorbed to the interface and the catalytic rate of the adsorbed enzyme were influenced by how tightly the didecanoin molecules were packed. wikipedia.org This suggests that the physical state of the substrate at the interface is a key regulator of its degradation rate by lipases. wikipedia.org

The table below outlines the key factors influencing the interfacial kinetics of didecanoin hydrolysis.

| Kinetic Parameter/Factor | Description | Relevance to Didecanoin Hydrolysis |

|---|---|---|

| Interfacial Area | The total surface area of the lipid substrate available to the enzyme. | A larger interfacial area (e.g., in a fine emulsion) generally leads to a higher overall reaction rate. |

| Enzyme Adsorption | The process of lipase binding from the aqueous phase to the lipid-water interface. | This is the initial step of catalysis. The extent of adsorption can depend on substrate packing. wikipedia.org |

| Interfacial Activation | Conformational change in the lipase upon binding to the interface, exposing the active site. | Essential for high catalytic efficiency. |

| Substrate Packing Density | The two-dimensional concentration of didecanoin molecules at the interface. wikipedia.org | Directly affects enzyme adsorption and the catalytic rate constant of the adsorbed lipase. wikipedia.org |

These kinetic studies underscore the complexity of didecanoin degradation, where both the biochemical properties of the lipase and the physicochemical properties of the substrate interface govern the metabolic fate of the compound.

Enzymatic Mechanisms and Kinetic Studies Involving Didecanoin

Diacylglycerol Acyltransferase (DGAT) Characterization

Diacylglycerol acyltransferase (DGAT) enzymes catalyze the final committed step in triacylglycerol (TAG) synthesis, esterifying a fatty acyl-CoA to the sn-3 hydroxyl group of sn-1,2-diacylglycerol. Two main isoforms, DGAT1 and DGAT2, have been extensively studied, exhibiting distinct characteristics in terms of structure, localization, and substrate preferences.

Substrate Preference for Didecanoin in DGAT1 and DGAT2 Isoforms

Studies investigating the substrate preferences of DGAT isoforms have utilized various diacylglycerols and fatty acyl-CoA substrates. Research indicates that DGAT enzymes can exhibit preferences based on the chain length and saturation of the acyl donors and the DAG acceptor.

Specifically, DGAT activity in Cuphea species seed microsomes, known for their medium-chain fatty acid content, has shown preference for medium-chain fatty acyl-CoAs and DAGs containing medium-chain fatty acids, such as didecanoin (10:0-DAG) nih.gov. Extracts from seeds expressing Cuphea pulcherrima DGAT1 (CpuDGAT1) demonstrated approximately 4-fold higher activity with 10:0 substrates (decanoyl-CoA and didecanoin) compared to those lacking CpuDGAT1 nih.gov. In contrast, no significant difference in activity was observed with 18:1 substrates (oleoyl-CoA and diolein) among seed extracts nih.gov. This suggests a specific preference of CpuDGAT1 for medium-chain substrates like didecanoin.

While DGAT1 from various species can incorporate common fatty acids like palmitic (16:0), stearic (18:0), oleic (18:1), and linoleic (18:2) acids into TAGs, DGAT2 has been reported to prefer unusual fatty acids in some plants mdpi.com. However, the substrate preference can vary depending on the species and the specific DGAT isoform. For instance, an oil palm DGAT1 (EgDGAT1-1) has been shown to prefer medium-chain fatty acids for TAG synthesis frontiersin.org. Heterologous expression studies in yeast have also been used to assess DGAT substrate specificity, where exogenous fatty acids added to the medium are converted to acyl-CoA derivatives and incorporated into TAGs by DGAT frontiersin.org.

The differential substrate preferences of DGAT1 and DGAT2 contribute to the diverse fatty acid composition of TAGs in different organisms and tissues. The ability of certain DGAT isoforms, like CpuDGAT1, to efficiently utilize didecanoin highlights their role in the synthesis of TAGs containing medium-chain fatty acids.

Active Site Analysis and Mechanistic Insights from Didecanoin Binding

DGAT1 and DGAT2 are membrane-bound enzymes primarily localized to the endoplasmic reticulum, but they are structurally distinct and belong to unrelated protein families mdpi.comfrontiersin.orgbiorxiv.org. DGAT1 is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily and is predicted to have multiple transmembrane domains, typically eight to ten mdpi.combiorxiv.orgaocs.org. DGAT2, on the other hand, contains fewer transmembrane domains, often three to six mdpi.combiorxiv.org.

Structural and mechanistic insights into DGAT activity, including the binding of substrates like diacylglycerols, have been explored through various approaches. The MBOAT fold of DGAT1 forms a reaction chamber within the endoplasmic reticulum membrane where the active sites are located biorxiv.orgnih.gov. This chamber has distinct entry points for the two substrates, acyl-CoA and 1,2-diacyl-sn-glycerol nih.gov. A conserved histidine residue is crucial for the transferase activity of MBOAT family members, including DGAT1 nih.gov.

Studies using synthetic peptides corresponding to predicted binding sites of DGAT1 have provided insights into substrate interactions. One such peptide, containing a motif common to DGAT1 and acyl-CoA cholesterol acyltransferase, showed conformational changes in the presence of substrates like oleoyl-CoA and dioleoylglycerol, suggesting its ability to bind acyl chains nih.gov. Another peptide, encompassing a putative diacylglycerol binding domain, appeared to interact with the charged headgroup region of the substrates nih.gov. These findings suggest that specific regions within the DGAT structure are involved in recognizing and binding the diacylglycerol substrate, likely including didecanoin when it serves as a substrate.

The precise details of how didecanoin specifically interacts with the active sites of DGAT1 and DGAT2 at a molecular level are still under investigation. However, the general understanding of DGAT active site architecture, with separate portals for acyl-CoA and DAG and key catalytic residues, provides a framework for understanding didecanoin binding and subsequent acylation.

Effects of Exogenous Didecanoin on DGAT Activity

The availability of diacylglycerol substrates, including didecanoin, can influence DGAT activity and, consequently, TAG synthesis. Supplying exogenous diacylglycerols or fatty acids that can be converted to DAGs can impact cellular lipid metabolism.

Studies using Cuphea DGAT1 (CpuDGAT1) demonstrated that enzyme extracts showed increased DGAT activity when incubated with decanoyl-CoA and didecanoin as substrates nih.gov. This directly illustrates that exogenous didecanoin can serve as a substrate for DGAT and stimulate TAG synthesis in the presence of the appropriate acyl-CoA.

Furthermore, research using specific inhibitors of DGAT1 and DGAT2 has provided indirect evidence regarding the utilization of exogenous fatty acids, which would be converted to DAGs before being acted upon by DGAT. In human skeletal muscle cells, inhibition of DGAT1 significantly reduced the incorporation of exogenously supplied fatty acids into cellular TAG, indicating that DGAT1 is a major enzyme responsible for utilizing exogenous fatty acids for TAG synthesis in this cell type uio.no. Inhibition of DGAT2 showed limited effects on TAG synthesis from exogenous free fatty acids in this context researchgate.net. In human hepatocytes, inhibition of either DGAT1 or DGAT2 alone did not significantly reduce the incorporation of exogenous oleic acid into cellular TAG, but inhibiting both enzymes prevented TAG accretion, suggesting some compensation between the isoforms in handling exogenous fatty acids biorxiv.org.

CDP-Diacylglycerol Synthase Kinetic Analysis

CDP-Diacylglycerol Synthase (CDS) catalyzes the conversion of phosphatidic acid (PA) and cytidine (B196190) triphosphate (CTP) to CDP-diacylglycerol (CDP-DAG) and pyrophosphate. CDP-DAG is a crucial intermediate in the synthesis of several phospholipids (B1166683), including phosphatidylinositol (PI) and cardiolipin (B10847521) (CL) nih.govfrontiersin.org.

Reaction Rate and K_m Determination with CDP-Didecanoin

Kinetic studies of CDP-Diacylglycerol Synthase activity involve determining parameters such as reaction rate and the Michaelis constant (K_m), which reflects the enzyme's affinity for its substrates. While direct kinetic data specifically for CDP-didecanoin as a substrate for mammalian CDS enzymes is not extensively detailed in the immediate search results, studies on related CDP-diglycerides and the general mechanism provide relevant context.

Research on CDP-diglyceride inositol (B14025) phosphatidate transferase, an enzyme that utilizes CDP-diglyceride (CDP-DAG) to synthesize phosphatidylinositol, indicates that DL-CDP-didecanoin was the most active substrate among several synthetic DL-CDP-diglycerides tested researchgate.net. This suggests that CDP-didecanoin can be efficiently recognized and utilized by enzymes involved in phospholipid synthesis pathways that branch from CDP-DAG.

Influence of Metal Ions and Thiol Compounds on Enzyme Activity

CDP-Diacylglycerol Synthase activity is known to be influenced by the presence of metal ions and other factors. Divalent metal ions are typically required for the catalytic activity of nucleotidyltransferases, including CDS.

Studies on CDP-diglyceride inositol phosphatidate transferase, which uses CDP-diglyceride as a substrate, have determined optimal conditions with respect to metal ion concentration researchgate.net. The catalytic mechanism of CDP-DAG formation by CDS involves a metal-dependent step. A dyad of aspartate residues in the active site of CDS enzymes coordinates a magnesium-potassium hetero-di-metal center, which is key to catalysis frontiersin.org. The implied mechanism involves the activation of the phosphate (B84403) head group of phosphatidic acid by the magnesium ion, facilitating a nucleophilic attack on the alpha-phosphate of CTP frontiersin.org.

While the direct influence of thiol compounds specifically on CDS activity utilizing CDP-didecanoin is not detailed in the provided results, general enzymatic studies often explore the effects of such compounds on enzyme stability and activity, particularly if cysteine residues are involved in the catalytic mechanism or maintaining protein structure. Further research specifically examining the kinetics of CDS with didecanoin-derived substrates and the precise effects of various cofactors would provide a more complete understanding.

Inhibitor Studies and Substrate Analog Specificity

Inhibitor studies are crucial for determining the contribution of specific enzymes to metabolic processes and are useful tools in drug development. numberanalytics.comnih.gov Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. americanpeptidesociety.orglibretexts.org Competitive inhibitors often resemble the substrate and bind to the enzyme's active site, directly competing with the substrate. libretexts.orgwikipedia.org Substrate analogs are chemical compounds that structurally resemble the substrate molecule and can act as competitive inhibitors by occupying the same binding site. wikipedia.orgtaylorandfrancis.com They can decrease the intended substrate's efficiency, often increasing the apparent KM while Vmax remains unchanged in competitive inhibition. wikipedia.org Some substrate analogs bind irreversibly and are termed inhibitory substrate analogs or suicide substrates. wikipedia.orgresearchgate.net Studies involving didecanoin or its derivatives as substrates or potential inhibitors can provide insights into the active site characteristics and substrate binding requirements of enzymes.

Lipase (B570770) Activity and Substrate Interactions with Didecanoin

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis and synthesis of esters formed from glycerol (B35011) and fatty acids. scielo.br They are water-soluble enzymes that act on insoluble triglyceride substrates, making them key subjects in the field of interfacial enzymology. nih.gov Didecanoin, as a diglyceride, can serve as a substrate for lipases, allowing researchers to study their activity and substrate interactions.

Stereoselective Hydrolysis of Didecanoin by Various Lipases

Lipases can catalyze chemical transformations in a stereoselective and regioselective fashion. mdpi.com Stereoselective hydrolysis refers to the preferential hydrolysis of one stereoisomer over another, or the preferential attack on chemically alike but sterically nonequivalent ester groups within a single molecule, such as a prochiral triglyceride or diglyceride like didecanoin. nih.govnih.gov The stereoselectivity of a lipase-catalyzed reaction is influenced by factors including the enzyme's specific activity and selectivity towards the substrate, temperature, reagent concentration, solvent, and the nature of the acyl moiety. mdpi.com Studies on the stereoselectivity of various lipases towards triglycerides like trioctanoin and triolein (B1671897) have shown different degrees of stereobias depending on the fatty acyl chain length and the specific lipase. nih.govnih.gov While the provided search results specifically mention trioctanoin and triolein in the context of stereoselective hydrolysis studies by lipases, the principles and methodologies applied to these triglycerides are relevant to understanding how lipases would interact stereoselectively with didecanoin. The specific stereopreference of each lipase for a given substrate under given conditions can be considered its fingerprint. nih.gov

Role of Didecanoin as an Insoluble Substrate in Interfacial Enzymology

Many enzymatic processes, particularly those involving lipids, occur at an interface rather than solely in the aqueous bulk. dtu.dk Lipases are classic examples of enzymes that act on insoluble substrates aggregated at interfaces, such as oil drops, lipid bilayers, or monomolecular lipid films. nih.gov Didecanoin, being a diglyceride with two decanoyl chains, is likely to exhibit low solubility in aqueous solutions and would therefore function as an insoluble or aggregated substrate in enzyme assay systems. This characteristic makes didecanoin a valuable tool for studying interfacial enzymology, which focuses on the kinetics and mechanisms of enzymes acting at interfaces. nih.govdtu.dkbeilstein-institut.de The activity of lipolytic enzymes significantly increases beyond the critical micellar concentration of the substrate, a phenomenon known as "interfacial activation." frontiersin.org This activation is often associated with conformational changes in the lipase, particularly in the "lid" domain, which occurs upon contact with the aggregated substrate. frontiersin.orgencyclopedia.pub Studying the hydrolysis of didecanoin can provide insights into how lipases interact with and are activated by lipid interfaces.

Factors Influencing Didecanoin Hydrolysis in Enzyme Assay Systems

The enzymatic hydrolysis of substrates like didecanoin is influenced by a variety of factors. These factors can include substrate concentration, enzyme concentration, pH, temperature, the presence of activators or inhibitors, and the characteristics of the interface where the reaction occurs. nih.govufv.brworthington-biochem.comusm.mynih.govresearchgate.net For enzymes acting on insoluble substrates like didecanoin, the physical state of the substrate (e.g., micellar, emulsified) and the available interfacial area are particularly important. worthington-biochem.com The presence of bile salts and co-lipase can also significantly affect lipase activity on aggregated substrates. worthington-biochem.com Co-lipase, for instance, can provide high-affinity binding sites at the surface of the lipase-bile salt complex, countering the inhibitory effect of high bile salt concentrations. worthington-biochem.com In enzyme assay systems utilizing didecanoin, controlling and understanding the impact of these variables is crucial for accurate kinetic characterization and mechanistic studies.

Other Didecanoin-Interacting Enzymes

While lipases are primary enzymes that interact with diglycerides like didecanoin, other enzymes involved in lipid metabolism or synthesis pathways may also utilize or be affected by this compound.

Glucocerebroside Synthetase Substrate Specificity

Glucocerebroside synthetase (also known as ceramide glucosyltransferase or UDP-glucose:ceramide glucosyltransferase) is an enzyme involved in the synthesis of glucocerebroside from ceramide and UDP-glucose. While the primary substrates for this enzyme are ceramides, studies investigating the substrate specificity of related enzymes or alternative lipid synthesis pathways might involve diglycerides. One search result mentions that didecanoin was a superior substrate for the brain enzyme that makes phosphatidylinositol. umich.edu This suggests that while glucocerebroside synthetase primarily utilizes ceramide, other enzymes involved in the synthesis of different complex lipids may interact with diglycerides like didecanoin, highlighting the potential for didecanoin to be involved in or influence various lipid metabolic pathways. Glucocerebrosidase (GCase), which metabolizes glucosylceramide, shares overlapping substrate specificity with other glucosylceramidase enzymes like GBA2 and GBA3, although they function at different intracellular locations and pH levels. nih.gov This broader context of lipid-modifying enzymes suggests potential, albeit less direct, interactions or influences of compounds like didecanoin on related pathways.

Compound Information

| Compound Name | PubChem CID |

| Didecanoin | 988360 chem960.com |

| Trioctanoin | |

| Triolein | |

| Glucocerebroside | |

| Ceramide | |

| UDP-glucose | |

| Phosphatidylinositol |

Data Tables

Based on the search results, specific quantitative data that could form interactive tables is limited within the scope of the provided outline sections and the search results. However, the concept of presenting data on enzyme stereoselectivity or factors influencing hydrolysis can be illustrated.

Illustrative Data (Based on concepts from search results, not specific didecanoin data):

Table 1: Illustrative Lipase Stereoselectivity towards a Prochiral Triglyceride

| Lipase Source | Substrate | Position Preference (sn-1, sn-2, sn-3) | Enantiomeric Excess (%) |

| Human Gastric Lipase | Trioctanoin | sn-3 | 54 nih.gov |

| Rabbit Gastric Lipase | Trioctanoin | sn-3 | 70 nih.gov |

| Porcine Pancreatic Lipase | Trioctanoin | sn-1 | 3 nih.gov |

| Human Gastric Lipase | Triolein | sn-3 | 74 nih.gov |

| Rabbit Gastric Lipase | Triolein | sn-3 | 47 nih.gov |

| Porcine Pancreatic Lipase | Triolein | sn-1 | 8 nih.gov |

Table 2: Illustrative Factors Influencing Enzymatic Hydrolysis Rate

| Factor | Effect on Hydrolysis Rate (Illustrative) | Notes |

| Substrate Concentration | Generally increases with concentration (up to Vmax) numberanalytics.com | Depends on enzyme kinetics (Michaelis-Menten) numberanalytics.com |

| Enzyme Concentration | Generally increases with concentration | Assumes substrate is not limiting |

| Temperature | Optimal range, rate decreases outside | Can affect enzyme activity and stability nih.gov |

| pH | Optimal range, activity is pH-dependent nih.govnih.gov | Varies depending on the enzyme |

| Interfacial Area | Increased area can increase rate (for insoluble substrates) worthington-biochem.com | Relevant for substrates like Didecanoin worthington-biochem.com |

| Inhibitors | Decrease reaction rate nih.govamericanpeptidesociety.orglibretexts.org | Mechanism depends on inhibitor type americanpeptidesociety.orglibretexts.org |

| Activators | Increase reaction rate researchgate.net | Can bind to active or allosteric sites nih.govresearchgate.net |

General Enzyme Transformation Principles Related to Didecanoin Metabolism

Didecanoin, a diacylglycerol (DAG), undergoes enzymatic transformation primarily through hydrolysis, a process predominantly catalyzed by lipases. These enzymes are crucial for breaking down glycerides into their constituent fatty acids and glycerol. The metabolism of medium-chain triglycerides (MCTs), which include diglycerides like didecanoin, begins in the stomach and is completed in the duodenum through the action of gastric and pancreatic lipases. nih.govresearchgate.netvirginia.edu This enzymatic hydrolysis cleaves the ester bonds linking the decanoic acid moieties to the glycerol backbone, releasing decanoic acid (a medium-chain fatty acid) and glycerol. nih.govresearchgate.net

A fundamental principle governing the activity of lipases, and thus the transformation of substrates like didecanoin, is interfacial activation. Unlike esterases that act on soluble substrates following Michaelis-Menten kinetics, lipases exhibit significantly higher activity when acting on substrates present at a lipid-water interface, such as in emulsions or monolayers. rug.nl This phenomenon is attributed to conformational changes in the lipase enzyme upon interaction with the lipid interface, often involving the movement of a "lid" covering the active site, making the active site accessible to the hydrophobic substrate. rug.nl Studies utilizing didecanoin in monolayer systems have been instrumental in understanding this interfacial activation and the kinetics of lipase activity at lipid interfaces. hodoodo.com

Detailed research findings on the enzymatic handling of didecanoin include kinetic studies investigating its hydrolysis by pancreatic lipase. These studies have examined the adsorption of didecanoin monolayers and their subsequent hydrolysis by the enzyme, exploring factors such as substrate packing density and surface pressure on the reaction rate. hodoodo.com While specific quantitative kinetic data such as Km and Vmax values for didecanoin hydrolysis by various lipases can vary depending on the enzyme source and experimental conditions, the general principle observed is the efficient hydrolysis of the ester bonds in the diacylglycerol structure at a lipid-water interface by lipases.

Beyond hydrolysis, didecanoin also serves as a substrate in other enzymatic processes, such as the synthesis of triglycerides. Diacylglycerol acyltransferase (DAGAT) is an enzyme that catalyzes the final step in triglyceride synthesis, involving the acylation of a diacylglycerol, like didecanoin, with an acyl-CoA molecule. cdnsciencepub.com Studies on DAGAT activity have utilized didecanoin as a substrate to investigate the enzyme's preferences and the factors influencing triglyceride formation. cdnsciencepub.com Although long-chain diacylglycerols are often preferred substrates for optimal DAGAT activity, research has shown that didecanoin can also be effectively utilized, highlighting its role as an intermediate in lipid metabolism pathways. cdnsciencepub.com

The medium-chain fatty acids released from the enzymatic hydrolysis of didecanoin, such as decanoic acid, are subsequently metabolized. Unlike long-chain fatty acids, medium-chain fatty acids are more readily absorbed and transported directly to the liver via the hepatic portal vein. nih.govresearchgate.netvirginia.edu In the liver, they undergo rapid beta-oxidation within the mitochondria, producing acetyl-CoA, which can then enter the tricarboxylic acid cycle for energy production or be used for ketone body synthesis. nih.govresearchgate.net

The enzymatic transformations involving didecanoin can be conceptually summarized based on the general principles of lipid metabolism:

| Enzyme Class | Primary Action on Didecanoin | Principle Illustrated | Notes |

| Lipases (e.g., Gastric, Pancreatic) | Hydrolysis of ester bonds | Interfacial Activation | Releases decanoic acid and glycerol. nih.govresearchgate.netrug.nl |

| Diacylglycerol Acyltransferase (DAGAT) | Acylation | Triglyceride Synthesis Intermediate | Utilizes didecanoin as a substrate. cdnsciencepub.com |

This table illustrates the key enzymatic processes directly involving didecanoin as a substrate or product, highlighting the hydrolytic action of lipases as the primary transformation principle in its breakdown.

Cellular and Subcellular Dynamics Involving Didecanoin

Didecanoin in Membrane Biogenesis and Remodeling

Cellular membranes are dynamic structures whose composition is tightly regulated to maintain proper function. Phospholipids (B1166683) are the primary building blocks of these membranes, and their synthesis involves the acylation of a glycerol-3-phosphate backbone. DAGs serve as a crucial precursor in the CDP-choline and CDP-ethanolamine pathways for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), two major membrane phospholipids.

Contribution of Didecanoin-Derived Phospholipids to Cellular Membrane Structure

While direct evidence specifically detailing the contribution of didecanoin-derived phospholipids to membrane structure is limited in the provided search results, the general pathway of phospholipid synthesis highlights how a DAG like didecanoin could be involved. The synthesis of phospholipids typically occurs on the membrane of the endoplasmic reticulum (ER) youtube.com. Glycerol-3-phosphate is acylated with fatty acids to form phosphatidic acid (PA), which is then dephosphorylated to produce DAG youtube.com. This DAG can then be converted into various phospholipids by the addition of different head groups youtube.comd-nb.info.

If didecanoin is available within the cell, it could potentially enter this pathway as a DAG molecule, contributing its decanoyl chains to the formation of new phospholipid molecules. The specific fatty acid composition of phospholipids influences membrane properties such as fluidity, thickness, and interactions with membrane proteins nih.govresearchgate.netuvigo.es. Therefore, if didecanoin-derived DAG is utilized for phospholipid synthesis, it could impact these structural characteristics of cellular membranes. Studies on membrane biogenesis emphasize the continuous synthesis and integration of new lipids into membranes according to cellular needs and environmental changes d-nb.infouvigo.es.

Regulation of Membrane Lipid Composition via Didecanoin Pathways

The regulation of membrane lipid composition is a complex process involving the coordinated activity of various enzymes and pathways uvigo.esmdpi.com. Changes in the availability of specific DAG species, such as didecanoin, or the activity of enzymes that utilize them, could influence the balance of different phospholipid classes. For instance, the enzyme diacylglycerol acyltransferase (DGAT) can channel DAG towards TAG synthesis, thus potentially competing with phospholipid synthesis for the DAG pool nih.govcdnsciencepub.comresearchgate.net. Conversely, enzymes involved in phospholipid synthesis would utilize DAG, impacting its availability for TAG formation.

Research indicates that cells adapt their membrane composition in response to environmental changes, with lipid biosynthesis machinery playing a direct role in producing new lipids and remodeling existing ones d-nb.info. The specific lipid composition of membranes is crucial for their function and can be influenced by factors such as the availability of fatty acids and the regulation of metabolic enzymes uvigo.esmdpi.com. While the direct regulatory role of didecanoin pathways on membrane lipid composition requires specific investigation, its position as a potential metabolic intermediate suggests it could be part of the intricate network that governs membrane lipid homeostasis.

Lipid Droplet Biogenesis and Dynamics

Lipid droplets (LDs) are dynamic organelles primarily known for storing neutral lipids, such as TAGs and sterol esters, serving as energy reserves and sources of lipid precursors frontiersin.orgmdpi.comnih.gov. LD biogenesis is a process that begins at the ER membrane frontiersin.orgnih.govwikipedia.org.

Role of Didecanoin as a Substrate for Triacylglycerol Accumulation in Lipid Droplets

TAG synthesis, a key process in LD formation, involves the esterification of a glycerol (B35011) backbone with three fatty acyl chains researchgate.netwikipedia.org. The primary pathway for TAG synthesis is the Kennedy pathway, where DAG is a direct precursor researchgate.netmdpi.com. The enzyme DGAT catalyzes the final step, adding an acyl-CoA to DAG to form TAG researchgate.netwikipedia.org.

Studies investigating DAG acyltransferase activity in vitro have shown that 1,2-didecanoin can be an effective substrate for TAG synthesis nih.govcdnsciencepub.com. This suggests that if didecanoin is present in cells, it can be directly utilized by DGAT enzymes to produce TAGs, which are then stored in lipid droplets. Research in skeletal myogenesis, for example, found that while long-chain unsaturated fatty acids and DAGs containing long acyl chains were generally optimal substrates for in vitro TAG synthesis, 1,2-didecanoin was also very effective nih.govcdnsciencepub.com. This finding provides direct evidence for the potential of didecanoin to contribute to TAG accumulation.

Modulation of Lipid Droplet Formation in In Vitro Models

In vitro models are valuable tools for studying cellular processes like lipid droplet formation and the factors that influence it nih.govnih.gov. These models allow for controlled manipulation of lipid availability and enzyme activity to understand their impact on LD biogenesis and dynamics.

Studies using in vitro systems have explored the mechanisms of LD formation, including the "budding model" where neutral lipids accumulate between ER membrane leaflets and bud off to form LDs wikipedia.orgresearchgate.net. The lipid composition of the ER membrane and the availability of neutral lipids are critical factors in this process nih.govnih.gov.

While specific in vitro studies using didecanoin to directly modulate LD formation were not prominently featured in the search results, research on related lipids and pathways provides context. For example, studies on adipogenesis in vitro have investigated the role of enzymes like ACATs in regulating de novo lipogenesis and LD formation nih.gov. These studies demonstrate how manipulating lipid metabolic enzymes can impact the ability of cells to store lipids and form LDs nih.gov.

Given that didecanoin can serve as a substrate for TAG synthesis, its inclusion in in vitro models could potentially influence the rate and extent of LD formation. By providing a readily available DAG for DGAT activity, didecanoin might promote increased TAG synthesis and subsequent LD accumulation. Conversely, manipulating the availability of didecanoin or the activity of enzymes that metabolize it in vitro could serve as a method to modulate lipid droplet formation, allowing for detailed study of the underlying mechanisms. Synthetic lipid droplets are also used in vitro to reflect the adaptive changes of LDs to different cellular nutritional states by adding specific neutral lipid and phospholipid components nih.gov.

Advanced Methodologies for Didecanoin Research

Analytical Techniques for Didecanoin and its Metabolites

Precise analysis of didecanoin and its potential metabolites, such as decanoic acid, diglycerides, and monoglycerides, is crucial for understanding its role in various contexts. A range of chromatographic and spectroscopic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of triglycerides, including didecanoin. Reversed-phase HPLC is particularly effective for separating triglyceride species based on their acyl chain length and degree of unsaturation. lipidmaps.orgnih.govnih.govthegoodscentscompany.com The separation is influenced by the choice of stationary phase, mobile phase composition, column temperature, and detector. lipidmaps.org

For triglyceride analysis by reversed-phase HPLC, common mobile phases include mixtures of acetonitrile, methanol, and isopropanol. lipidmaps.orgnih.gov Various detectors can be coupled with HPLC for triglyceride quantification. Refractive index (RI) detection is a common approach, capable of providing good results, although it is best suited for isocratic elution. lipidmaps.org UV detection at wavelengths around 205-220 nm can also be used, particularly with mobile phases that have low UV absorption, such as acetonitrile. lipidmaps.orgnih.govthegoodscentscompany.com However, UV detection at lower wavelengths may be less valuable for quantification. lipidmaps.org Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are also utilized and can provide more uniform responses for different triglyceride species compared to UV detection. nih.govwikipedia.org

Quantitative analysis by HPLC requires careful calibration. lipidmaps.org While some methods assume identical response coefficients for structurally similar triglycerides, the use of response factors can significantly improve the accuracy of quantification, especially when analyzing complex mixtures containing both saturated and unsaturated acyl chains. nih.gov

HPLC coupled with mass spectrometry (HPLC-MS) offers enhanced sensitivity and specificity for triglyceride analysis. lipidmaps.orgfishersci.ca Atmospheric-pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used for triglycerides in LC-MS. lipidmaps.orgfishersci.ca ESI-MS is often considered advantageous in terms of sensitivity and quantification, although careful calibration is still necessary. lipidmaps.org

Gas Chromatography (GC) for Lipid Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of lipids, including triglycerides and their constituent fatty acids. fishersci.cafrontiersin.orgsigmaaldrich.com While intact triglycerides can be analyzed by high-temperature GC, this approach requires careful optimization of injection procedures and stationary phases due to the low volatility of triglycerides. Flame Ionization Detection (FID) is commonly used with GC for lipid analysis, offering a high degree of precision for quantifying components.

More frequently, triglycerides are hydrolyzed to release fatty acids, which are then converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), for GC analysis. This derivatization step allows for the separation and quantification of individual fatty acids based on their chain length and degree of unsaturation. GC-FID is a standard method for determining the fatty acid profile of a lipid sample.

GC coupled with mass spectrometry (GC-MS) provides additional structural information and enhances the identification of fatty acids and other lipid components. frontiersin.org GC-MS can be used for both qualitative and quantitative lipid profiling. Specialized GC columns are required for the analysis of free fatty acids to prevent adsorption of the active carboxyl groups.

GC is particularly useful for analyzing the fatty acid composition of triglycerides like didecanoin after hydrolysis, providing insights into the purity of the didecanoin sample or the metabolic breakdown products. Studies have utilized GC to analyze triglyceride profiles in various samples, demonstrating its capability to separate triglycerides based on carbon number. sigmaaldrich.com

Mass Spectrometry (MS) Applications in Lipidomics

Mass Spectrometry (MS) is a central technology in lipidomics, offering unparalleled sensitivity, resolution, and structural characterization capabilities for the analysis of lipids, including triglycerides. fishersci.cafrontiersin.org MS can be used in conjunction with chromatographic techniques (LC-MS, GC-MS) or as a standalone technique (shotgun lipidomics). fishersci.ca

MS enables the precise determination of lipid molecular masses, facilitating identification through database searching. Tandem MS (MS/MS) is crucial for structural elucidation, providing fragmentation patterns that reveal details about acyl chain lengths, positions, and modifications within the triglyceride molecule.

For triglycerides, ionization is commonly achieved using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode, often forming adducts with ions like lithium or ammonium (B1175870) to enhance signal intensity and provide informative fragments. fishersci.ca Shotgun lipidomics involves the direct analysis of lipid extracts by MS without prior chromatographic separation, allowing for rapid profiling of numerous lipid species. fishersci.ca

MS-based lipidomics allows for both targeted and untargeted analysis of triglycerides. Targeted approaches focus on the detection and quantification of specific triglyceride species using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Untargeted approaches aim to comprehensively profile all detectable lipids in a sample. The complexity of triglyceride molecular species, arising from variations in fatty acyl chains and their positions on the glycerol (B35011) backbone, makes accurate identification and quantification challenging, highlighting the need for advanced MS techniques. fishersci.ca

Spectrophotometric and Colorimetric Assays for Enzyme Activity

Spectrophotometric and colorimetric assays are widely used to measure the activity of enzymes that act on triglycerides, such as lipases. These assays typically rely on coupled enzymatic reactions that ultimately produce a detectable signal, often a change in absorbance or fluorescence, proportional to the amount of product formed (e.g., glycerol or fatty acids) from the enzymatic hydrolysis of the triglyceride substrate.

A common principle involves the enzymatic hydrolysis of triglycerides by lipase (B570770) to release glycerol and free fatty acids. The released glycerol is then measured through a series of enzyme-catalyzed reactions. For example, glycerol can be phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate dehydrogenase, producing NADH. Alternatively, glycerol-3-phosphate can be oxidized by glycerol phosphate (B84403) oxidase to produce hydrogen peroxide. The production of NADH or hydrogen peroxide is then coupled to a detection system.

In colorimetric assays, hydrogen peroxide can react with a chromogenic probe in the presence of peroxidase to generate a colored product, which is measured spectrophotometrically at a specific wavelength (e.g., 520 nm or 540 nm). Bioluminescent assays can also be used, where the production of NADH is linked to the activation of a proluciferin that generates light with luciferase.

Isotope Labeling Strategies

Isotope labeling is a powerful approach for studying the metabolism and kinetics of lipids like didecanoin in biological systems. By incorporating stable or radioactive isotopes into the molecule, researchers can trace its fate, from absorption and distribution to metabolism and excretion.

Carbon-14 (B1195169) (¹⁴C) and Stable Isotope (²H, ¹³C) Labeling of Didecanoin

Isotope labeling of didecanoin involves replacing one or more atoms in the molecule with their isotopic counterparts. Carbon-14 (¹⁴C) is a radioactive isotope that has been used as a tracer in lipid metabolism studies. However, due to the disadvantages associated with radioactivity, stable isotopes are now more commonly employed.

Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are widely used to label lipids. These isotopes are non-radioactive and can be detected and quantified using mass spectrometry. Labeling didecanoin with stable isotopes allows researchers to distinguish the administered didecanoin and its metabolites from endogenous lipids.

Stable isotope-labeled fatty acids, such as ¹³C-labeled decanoic acid or ²H-labeled decanoic acid, can be synthesized and then incorporated into triglycerides like didecanoin, either chemically or enzymatically. Alternatively, didecanoin itself can be synthesized with stable isotopes at specific positions on the glycerol backbone or the acyl chains.

Studies utilizing stable isotope-labeled triglycerides or fatty acids enable the quantitative evaluation of metabolic pathways, including absorption, distribution, fatty acid uptake by tissues, oxidation, and triglyceride synthesis and secretion. For instance, using ¹³C-labeled acetate (B1210297) tracers can help determine the contribution of de novo lipogenesis to triglyceride production.

The analysis of stable isotope-labeled lipids is typically performed using mass spectrometry, often coupled with chromatography (GC-MS or LC-MS). The mass spectrometer can detect the subtle mass difference between the labeled and unlabeled molecules, allowing for the tracing and quantification of the labeled species. Stable isotope dilution GC-MS is a method used for accurate quantification of fatty acids, where isotope-labeled internal standards are added to samples.

While deuterium labeling can sometimes lead to chromatographic retention time shifts, particularly in LC, this effect is less pronounced or absent in GC. Deuterium labeling can also be used to study metabolic pathways and drug interactions, and can potentially influence pharmacokinetics due to kinetic isotope effects.

Stable isotope labeling strategies provide a powerful tool for gaining detailed insights into the dynamic processes involving didecanoin and its metabolic products in biological systems, offering advantages over traditional methods by allowing for the tracing of specific molecules and the quantification of metabolic fluxes.

Radiolabeling for Mechanistic Enzyme Studies

Radiolabeling techniques are instrumental in studying enzyme activity and protein biosynthesis, offering high sensitivity and reliability. moravek.com This method involves labeling molecules with radioactive isotopes, such as carbon-14 (¹⁴C), tritium (B154650) (³H), or iodine-125. moravek.commoravek.com Enzyme activity can be quantified by measuring the amount of radioactivity incorporated into a substrate over time. moravek.com Enzymatic radiolabeling techniques, which utilize enzymes to catalyze the labeling of substrates, offer advantages over purely chemical methods, including higher selectivity, specificity, yield, and reduced toxicity and waste. moravek.com Examples of enzymatic radiolabeling techniques include kinase-catalyzed radiolabeling, nick translation, and random primer labeling. moravek.com While specific studies using radiolabeled didecanoin were not prominently featured in the search results, the general principles of radiolabeling are applicable to lipid substrates like didecanoin for investigating the mechanisms of enzymes involved in their metabolism, such as lipases or acyltransferases. Research on the stimulation of surfactant production has utilized biosynthesized [³H] labeled compounds, suggesting the use of radiolabeled lipids in studying related metabolic processes. researchgate.net

Synthetic and Derivatization Approaches in Research

Synthetic chemistry and derivatization techniques are crucial for preparing didecanoin and its modified forms for specific biochemical investigations, allowing researchers to probe enzyme specificity and reaction mechanisms.

Preparation of Didecanoin and its Isomers for Biochemical Studies

Didecanoin, specifically 1,3-didecanoylglycerol, is a saturated diacylglycerol. hodoodo.com Its preparation and that of its isomers, such as 1,2-didecanoin, are essential for their use as substrates or standards in biochemical studies. 1,3-Didecanoylglycerol has been utilized in the formation of lipid monolayers for studying lipases. hodoodo.com 1,2-didecanoin has been shown to be an effective substrate for diacylglycerol acyltransferase (DAGAT) activity in vitro. cdnsciencepub.com The synthesis of lipid molecules for biochemical studies often involves controlled chemical reactions to ensure the correct placement of fatty acyl chains on the glycerol backbone, yielding specific isomers. While detailed synthetic procedures for didecanoin were not extensively provided, the synthesis of other lipid molecules like ceramide homologues for increasing the sensitivity of enzyme assays illustrates the synthetic efforts undertaken to obtain specific lipid substrates for biochemical research. umich.edu

Structural Derivatization for Probing Enzyme Specificity

Enzyme specificity arises from the unique three-dimensional structure of the enzyme, particularly the binding pocket which exhibits complementary shape, charge, and hydrophilic/hydrophobic characteristics to the substrate. wikipedia.org Structural derivatization of substrates like didecanoin allows researchers to investigate the precise requirements of enzyme active sites and understand the molecular basis of substrate recognition and catalysis. By modifying the fatty acyl chains or the glycerol backbone of didecanoin, researchers can synthesize analogs with altered properties. These derivatives can then be used to probe how changes in substrate structure affect enzyme binding affinity, catalytic efficiency, and the regioselectivity or stereoselectivity of the reaction. Studies on enzyme specificity often involve analyzing the structural reasons determining substrate preferences, sometimes utilizing computational methods combining structural and sequence information. plos.org Varying factors like salt-bridge density or exploring structural flexibility within the enzyme can also influence substrate specificity. mdpi.com Didecanoin, as a substrate for lipid-modifying enzymes, is amenable to structural modifications to create a library of derivatives for detailed enzyme kinetics and binding studies, thereby elucidating the determinants of enzyme specificity towards diacylglycerols.

Chemoenzymatic Synthesis of Didecanoin-Related Lipids

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods to synthesize complex molecules, including lipids and their derivatives. Enzymes, particularly lipases, are widely used in lipid modification due to their ability to catalyze reactions under mild conditions with high selectivity and specificity. nih.govresearchgate.net Chemoenzymatic approaches have been employed for the synthesis of various glycerol derivatives and other lipid-related compounds. For instance, a chemoenzymatic methodology has been developed for the synthesis of a dimeric glycerol ester using immobilized lipase B from Candida antarctica for regioselective hydrolysis. nih.gov Similarly, chemoenzymatic synthesis has been applied to prepare glycopolypeptides carrying specific saccharide units. nih.gov These examples demonstrate the power of combining chemical steps with enzymatic catalysis to synthesize complex lipid structures with defined properties. This approach can be applied to the synthesis of didecanoin analogs or related diacylglycerols with specific modifications, offering a versatile route to generate probes for biochemical studies or novel lipid structures with potential applications.

In Vitro and Cell-Based Model Systems

In vitro and cell-based model systems are indispensable tools in biological and biochemical research, providing controlled environments to study cellular processes and the effects of specific molecules. These models reduce the need for animal experimentation and allow for detailed mechanistic investigations. medtechbcn.combmrat.org

Traditional two-dimensional (2D) cell culture, while simple and cost-effective, has limitations in mimicking the complex in vivo microenvironment. bmrat.orgmdpi.com Three-dimensional (3D) cell culture systems, including spheroids, organoids, and scaffold-based cultures, offer a more physiologically relevant representation of tissues, maintaining cell-cell and cell-extracellular matrix interactions that influence cell morphology, proliferation, differentiation, and metabolism. bmrat.orgmdpi.com

Cell-based in vitro models are widely used for evaluating intestinal permeability, studying cancer metabolism, and assessing the toxicological effects of compounds. researchgate.netd-nb.infomedtechbcn.comresearchgate.net Immortalized cell lines, such as Caco-2 cells which form monolayers mimicking the intestinal epithelium, are commonly employed. medtechbcn.com Co-culture systems using different cell types, like Caco-2 and HT-29 cells, can further enhance the physiological relevance of the model. medtechbcn.com

Didecanoin has been investigated in cell-based systems to study lipid metabolism. For example, 1,2-didecanoin was used as a substrate to study diacylglycerol acyltransferase (DAGAT) activity in L6 skeletal myoblasts and myotubes, demonstrating its utility in investigating lipid synthesis pathways in a cellular context. cdnsciencepub.com These in vitro and cell-based models provide valuable platforms for understanding how cells process and respond to didecanoin and related lipids, contributing to our knowledge of lipid metabolism and its role in cellular function and disease.

Microsomal and Cytosolic Fraction Studies

Subcellular fractionation techniques are crucial for isolating specific cellular compartments, such as microsomes and cytosol, to study the localization and activity of enzymes involved in the metabolism of compounds like didecanoin. Microsomes, derived from the endoplasmic reticulum, are rich in Phase I enzymes, including cytochrome P450 (CYP) enzymes, and also contain UDP-glucuronosyltransferases (UGTs) involved in Phase II metabolism. selvita.comxenotech.com The cytosol, the soluble fraction of the cytoplasm, contains various enzymes, including carboxylesterases (CESs) and aldehyde oxidase (AO), which are involved in hydrolysis and other metabolic transformations. selvita.combdj.co.jpresearchgate.net

Studies utilizing liver microsomes are a major tool for investigating metabolite identification, reaction phenotyping, intrinsic clearance, and inhibition studies of test compounds. domainex.co.uk These studies typically involve incubating the compound with liver microsomes in the presence of necessary cofactors, such as NADPH, at 37°C. domainex.co.ukmdpi.com The depletion of the parent compound over time is then quantified using techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). domainex.co.uk This allows for the determination of the compound's half-life and in vitro intrinsic clearance, which can help predict in vivo hepatic clearance. domainex.co.uk

Cytosolic fractions are particularly relevant for studying enzymes like carboxylesterases, which are abundant in the liver and intestine and play a significant role in the hydrolysis of various compounds. bdj.co.jpnih.gov Studies using human liver cytosolic fractions have been employed to investigate the metabolism of various substrates. researchgate.net The isolation of cytosolic fractions typically involves cell lysis followed by differential centrifugation to separate the soluble components from organelles and cellular debris. eurodiagnostico.comthermofisher.comresearchgate.net

While specific detailed research findings on didecanoin metabolism directly within isolated microsomal and cytosolic fractions were not extensively available in the search results, the methodologies described for studying the metabolism of other compounds in these fractions are directly applicable to didecanoin. These techniques would enable researchers to identify the specific enzymes responsible for didecanoin hydrolysis or other transformations and to determine the kinetics of these reactions.

Reconstitution of Enzymatic Systems with Didecanoin Substrates

Reconstitution of enzymatic systems involves isolating and combining specific enzymes or enzyme complexes in a controlled in vitro environment to study their activity and substrate specificity. This approach allows for a detailed understanding of the biochemical reactions catalyzed by these enzymes without the complexity of the cellular environment. Enzymatic hydrolysis, a key process in the metabolism of triglycerides like didecanoin, involves the cleavage of ester bonds by hydrolase enzymes with the addition of water. wikipedia.org

Studies have successfully reconstituted various enzymatic pathways in vitro to gain insights into their mechanisms and substrate preferences. nih.gov For example, research has reconstituted multi-enzyme systems involved in fatty acid biosynthesis to understand the catalytic mechanisms and how subtle changes in enzyme activities can influence product formation. nih.gov Similarly, enzymatic hydrolysis of various protein substrates has been studied using isolated enzymes like alcalase and flavourzyme to evaluate the degree of hydrolysis and the properties of the resulting peptides. mdpi.comuca.edu.armdpi.com

Applying the reconstitution approach to didecanoin research would involve isolating the specific lipases or esterases known or suspected to metabolize didecanoin and reconstituting their activity in a defined buffer system with didecanoin as the substrate. This would enable researchers to:

Identify the specific enzymes responsible for hydrolyzing didecanoin.

Determine the kinetic parameters (e.g., Km, Vmax) of these enzymes with didecanoin.

Investigate the optimal conditions (e.g., pH, temperature, cofactors) for didecanoin hydrolysis.

Study the products of didecanoin hydrolysis (e.g., decanoic acid, glycerol).